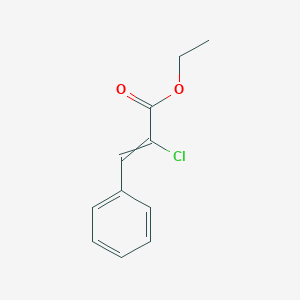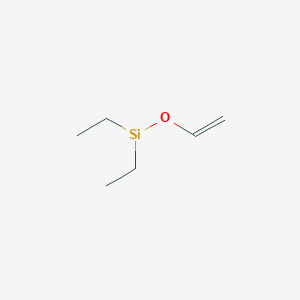![molecular formula C6H12SSi B14482080 Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane CAS No. 64488-49-9](/img/structure/B14482080.png)
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane is an organosilicon compound with the molecular formula C6H12SiS. It is a derivative of silane, where a propynyl group is attached to the silicon atom. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane can be synthesized through several methods. One common method involves the reaction of trimethylsilylacetylene with sulfur-containing reagents under controlled conditions. For example, the reaction can be carried out using n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of a sulfur-containing compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various silane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of trimethyl[(prop-1-yn-1-yl)sulfanyl]silane involves its ability to participate in various chemical reactions due to the presence of the propynyl and sulfanyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the sulfanyl group.
Trimethylsilylpropyne: Another related compound with similar reactivity.
Trimethylsilylbutyne: A longer-chain analog with different chemical properties.
Uniqueness
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane is unique due to the presence of both the propynyl and sulfanyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
64488-49-9 |
|---|---|
Molekularformel |
C6H12SSi |
Molekulargewicht |
144.31 g/mol |
IUPAC-Name |
trimethyl(prop-1-ynylsulfanyl)silane |
InChI |
InChI=1S/C6H12SSi/c1-5-6-7-8(2,3)4/h1-4H3 |
InChI-Schlüssel |
GEMHEPKPMXJCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CS[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


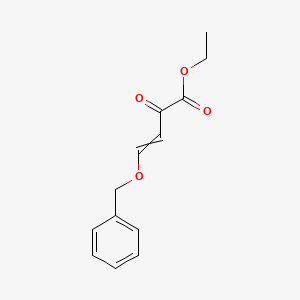
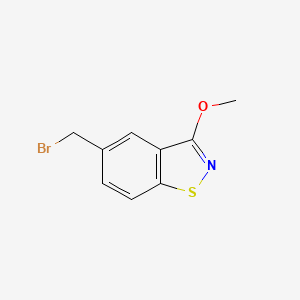
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)



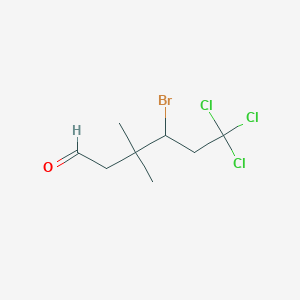


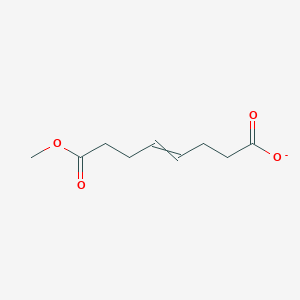
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

